ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate is a synthetic compound with the molecular formula C12H12FNO3 . It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a fluorine atom at the 7th position, a methoxy group at the 4th position, and an ethyl ester at the 2nd position of the indole ring .
Mechanism of Action
Target of Action
Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate is a derivative of the indole compound . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound. Based on the known activities of indole derivatives , it can be hypothesized that this compound may have potential therapeutic effects in various disease contexts.
Preparation Methods
The synthesis of ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and 4-methoxybenzaldehyde.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives:
Properties
IUPAC Name |
ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-3-17-12(15)9-6-7-10(16-2)5-4-8(13)11(7)14-9/h4-6,14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYYQKMBSPASDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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